molecular formula C4H11NO B145691 (R)-(-)-2-Amino-1-butanol CAS No. 5856-63-3

(R)-(-)-2-Amino-1-butanol

Cat. No.: B145691
CAS No.: 5856-63-3
M. Wt: 89.14 g/mol
InChI Key: JCBPETKZIGVZRE-SCSAIBSYSA-N
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Description

®-2-Aminobutan-1-ol is a chiral amino alcohol with the molecular formula C4H11NO. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a butane backbone, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-2-Aminobutan-1-ol can be synthesized through several methods, including:

    Asymmetric Reduction: One common method involves the asymmetric reduction of 2-aminobutanone using chiral catalysts or reducing agents.

    Amino Alcohol Synthesis: Another approach is the direct synthesis from butanal and ammonia in the presence of a reducing agent like sodium borohydride.

Industrial Production Methods: In industrial settings, ®-2-Aminobutan-1-ol is often produced through catalytic hydrogenation of 2-aminobutanone using chiral catalysts to ensure high enantiomeric purity.

Types of Reactions:

    Oxidation: ®-2-Aminobutan-1-ol can undergo oxidation to form 2-aminobutanoic acid.

    Reduction: It can be reduced to form butylamine.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Substitution Reagents: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for substitution reactions.

Major Products:

    Oxidation: 2-Aminobutanoic acid.

    Reduction: Butylamine.

    Substitution: Various substituted butyl derivatives depending on the reagent used.

Scientific Research Applications

®-2-Aminobutan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Utilized in the production of pharmaceuticals, particularly those requiring chiral purity.

    Industry: Employed in the manufacture of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Aminobutan-1-ol largely depends on its application. In pharmaceutical synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the final product. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

    (S)-2-Aminobutan-1-ol: The enantiomer of ®-2-Aminobutan-1-ol, with similar chemical properties but different biological activities.

    2-Amino-1-butanol: A racemic mixture of both enantiomers.

    Butylamine: A simpler amine without the hydroxyl group.

Uniqueness: ®-2-Aminobutan-1-ol is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its ability to form hydrogen bonds and participate in various chemical reactions adds to its versatility as a synthetic intermediate.

Properties

IUPAC Name

(2R)-2-aminobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBPETKZIGVZRE-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9029275
Record name (R)-2-Aminobutan-1-ol
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Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Butanol, 2-amino-, (2R)-
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CAS No.

5856-63-3
Record name (R)-2-Amino-1-butanol
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Record name 2-Amino-1-butanol, (-)-
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Record name 1-Butanol, 2-amino-, (2R)-
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Record name (R)-2-Aminobutan-1-ol
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Record name (R)-2-aminobutan-1-ol
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Record name 1-Butanol, 2-amino-, (2R)-
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Record name 2-AMINO-1-BUTANOL, (-)-
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Synthesis routes and methods I

Procedure details

Hydrolysis of N-[1-(chloromethyl)propyl]acetimidoyl chloride is highly pH dependent. It has now been found that a simple hydrolysis procedure is effective. On refluxing with water N-[1-(chloromethyl)propyl]acetimidoyl chloride is transformed into a mixture of dl-2-amino-1-butanol (77%), dl-2-amino-1-butanol acetate hydrochloride (17%), the N-[1-(hydroxymethyl)propyl]acetamide (7%) and acetic acid within one hour. The product ratios appear to represent equilibrium compositions because additional heating (14 hrs.) does not materially change their distribution. If, however, the hydrolysis is carried out with aqueous methanol or ethanol, it is complete within 2 hours and the acetyl component of the product can be removed as methyl or ethyl acetate by distillation. This procedure not only decreases hydrolysis time, it also avoids the accumulation of salts in the reaction mixture, gives essentially quantitative yields of dl-2-amino-1-butanol from N-[1-(chloromethyl)propyl]acetimidoyl chloride through N-[1-(chloromethyl)propyl]acetamide, and facilitates product work-up. Methyl acetate boils at 57° C., and is readily distilled off.
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Synthesis routes and methods II

Procedure details

Hydrolysis of N-[1-(chloromethyl)propyl]acetimidoyl chloride is highly pH dependent. It has now been found that a simple hydrolysis procedure is effective. On refluxing with water N-[1-(chloromethyl)propyl]acetimidoyl chloride is transformed into a mixture of dl-2-amino-1-butanol (77%), dl-2-amino-1-butanol acetate hydrochloride (17%), the N-[1-(hydroxymethyl)propyl]acetamide (7%) and acetic acid within 1 hour. The product ratios appear to represent equilibrium compositions because additional heating (14 hrs.) does not materially change their distribution. If, however, the hydrolysis is carried out with aqueous methanol or ethanol, it is complete within 2 hours and the acetyl component of the product can be removed as methyl or ethyl acetate by distillation. This procedure not only decreases hydrolysis time, it also avoids the accumulation of salts in the reaction mixture, gives essentially quantitative yields of dl-2-amino-1butanol from N-[1-chloromethyl)propyl]acetimidoyl chloride through N-[1-(chloromethyl)propyl]acetamide, and facilitates product work-up. Methyl acetate boils at 57° C., and is readily distilled off.
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Synthesis routes and methods III

Procedure details

2-Amino-n-butanol is prepared by condensing 1-nitropropane with formaldehyde in an aqueous medium in the presence of a phase transfer agent which acts both as a basic catalyst and as a surfactant, and the resulting 2-nitro-n-butanol obtained is subjected to catalytic hydrogenation using a hydrogenating mixture consisting of hydrogen and nitrogen at a pressure of 8 to 12 bars.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-2-Amino-1-butanol
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(R)-(-)-2-Amino-1-butanol
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Customer
Q & A

Q1: What is the molecular formula and weight of (R)-(-)-2-Amino-1-butanol?

A1: The molecular formula of this compound is C4H11NO, and its molecular weight is 89.14 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ various spectroscopic techniques to characterize this compound, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, ]
  • Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the molecule based on their characteristic absorption patterns. [, ]
  • Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound. []
  • Polarimetry: This technique measures the optical rotation of the compound, confirming its chirality. [, ]

Q3: Can this compound be used as a chiral building block?

A3: Yes, this compound serves as a versatile chiral starting material for synthesizing various compounds. For instance, it has been used to synthesize chiral amino alcohol derivatives with bispidine moiety through Mannich reaction and subsequent reduction. []

Q4: What are some examples of chiral compounds synthesized from this compound?

A4: Numerous chiral compounds have been synthesized starting from this compound, including:

  • Chiral monoaza-15-crown-5 ethers: These compounds have been studied for their enantioselective recognition of ammonium perchlorate salts. []
  • Optically active diols: These compounds, synthesized by reacting this compound with aromatic dianhydrides, have potential applications in materials science. []
  • Chiral heterocyclic ketene N,O-acetals: These compounds are formed by reacting ketene mercaptals with this compound. [, ]
  • Chiral 3-acyl-4-alkylthiazolidine-2-thiones: These compounds have been investigated as enantioselective acylating agents for amines and amino acids. []

Q5: Has this compound been explored as a chiral catalyst or ligand?

A5: Yes, derivatives of this compound have demonstrated potential as chiral catalysts and ligands:

  • Chiral β-hydroxy amines: These derivatives have been investigated for catalyzing the asymmetric addition of thiophenol to chalcone. []
  • Chiral aminophosphonate eluent: The (+)-monoethyl ester of N-(1'-hydroxymethyl)propyl-alpha-aminobenzylphosphonic acid, synthesized using this compound, has shown promise as a chiral eluent in ligand-exchange chromatography for the enantiomeric analysis of amino acids. []
  • Chiral imino alcohol ligands: These ligands, derived from this compound, have been studied for catalyzing the enantioselective addition of diethylzinc to aryl aldehydes. []

Q6: Are there studies on the enantioselective reduction of ketones using this compound derivatives?

A6: Yes, researchers have investigated the use of lithium aluminum hydride modified with N,N-dialkyl derivatives of this compound for the asymmetric reduction of ketones. [, ]

Q7: Have computational methods been used to study this compound and its derivatives?

A7: Yes, computational studies, including force-field calculations, have been conducted to study the structure and interactions of this compound derivatives. [] For instance, in the development of a Pirkle-type chiral stationary phase, docking, molecular dynamics simulations, and quantum mechanical computations were employed to understand the enantioselective interactions between the stationary phase and the analytes. []

Q8: How does modifying the structure of this compound affect its properties?

A8: Modifying the structure of this compound can significantly impact its properties. For example:

  • N-Alkylation: Changing the alkyl groups on the nitrogen atom can affect the compound's solubility, catalytic activity, and enantioselectivity. [, , ]
  • Derivatization of the hydroxyl group: Transforming the hydroxyl group into other functional groups, such as esters or ethers, can alter the compound's reactivity and potential applications. [, ]
  • Formation of heterocycles: Incorporating the amino and hydroxyl groups into heterocyclic rings can lead to compounds with distinct biological activities and pharmaceutical potential. [, , ]

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